zinc tetrahydroxyphthalocyanine
Description
Zinc tetrahydroxyphthalocyanine (ZnTHPc) is a metallophthalocyanine derivative characterized by a central zinc ion coordinated to a phthalocyanine macrocycle substituted with four hydroxy (-OH) groups at peripheral positions. This compound is synthesized via cyclotetramerization of hydroxy-substituted phthalonitrile precursors, as outlined in methodologies for tetrahydroxy-substituted zinc phthalocyanines . Key properties include:
- Spectroscopy: UV-Vis absorption typically shows a Q-band near 670–700 nm, influenced by electron-donating hydroxy substituents .
Properties
CAS No. |
113383-08-7 |
|---|---|
Molecular Formula |
C30H43N3O5 |
Synonyms |
zinc tetrahydroxyphthalocyanine |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
Solubility and Stability
- ZnTHPc : Predicted moderate solubility in polar solvents due to hydroxy groups; stability in acidic/alkaline conditions requires further study.
- ZnPc-β-substituted () : Exhibits excellent solubility in organic solvents (e.g., DCM, THF, toluene) due to bulky, lipophilic substituents .
- Zinc tetranitrophthalocyanine: Limited solubility in non-polar solvents; nitro groups enhance thermal and oxidative stability .
- Zinc imidazolylphthalocyanine : Solubility in DMF or DMSO; imidazolyl groups facilitate coordination chemistry .
Spectroscopic and Electronic Properties
Critical Research Findings and Gaps
- Synthetic Challenges : ZnTHPc synthesis requires precise control to avoid over-substitution, as seen in octahydroxy derivatives .
- Performance Trade-offs : Bulky substituents (e.g., in ) improve solubility but reduce π-π stacking efficiency, impacting charge transport in electronic applications .
- Data Limitations : Quantitative solubility, stability, and photophysical data for ZnTHPc are sparse compared to nitro- or alkyl-substituted analogs.
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